Notoamide E

Description

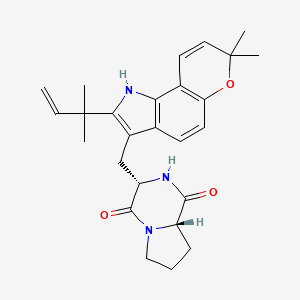

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H31N3O3 |

|---|---|

Molecular Weight |

433.5 g/mol |

IUPAC Name |

(3S,8aS)-3-[[7,7-dimethyl-2-(2-methylbut-3-en-2-yl)-1H-pyrano[2,3-g]indol-3-yl]methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |

InChI |

InChI=1S/C26H31N3O3/c1-6-25(2,3)22-17(14-18-24(31)29-13-7-8-19(29)23(30)27-18)15-9-10-20-16(21(15)28-22)11-12-26(4,5)32-20/h6,9-12,18-19,28H,1,7-8,13-14H2,2-5H3,(H,27,30)/t18-,19-/m0/s1 |

InChI Key |

FQFSPHHVEQZCED-OALUTQOASA-N |

Isomeric SMILES |

CC1(C=CC2=C(O1)C=CC3=C2NC(=C3C[C@H]4C(=O)N5CCC[C@H]5C(=O)N4)C(C)(C)C=C)C |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC3=C2NC(=C3CC4C(=O)N5CCCC5C(=O)N4)C(C)(C)C=C)C |

Synonyms |

notoamide E |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Assignment of Notoamide E

Advanced Spectroscopic Methodologies for Structure Determination

The primary methods employed for the structural elucidation of Notoamide E include Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Proton Connectivity

NMR spectroscopy, including both 1D and 2D techniques, is fundamental in determining the carbon skeleton and proton connectivity of this compound. Analysis of 1H NMR and 13C NMR spectra provides information on the types of protons and carbons present, their chemical environments, and their coupling patterns researchgate.netnih.govrsc.org. Two-dimensional NMR experiments such as COSY, HMQC, and HMBC are crucial for establishing correlations between protons and carbons, allowing researchers to piece together the molecular framework rsc.org. For instance, HMBC correlations can reveal connectivities across heteroatoms or quaternary carbons that are not directly observed in COSY spectra wiley-vch.de. Detailed NMR data for notoamide-type alkaloids, including some related to this compound, have been reported and used for structural comparisons wiley-vch.denih.gov.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the molecular formula of this compound. By providing a precise mass-to-charge ratio ([M+H]+ or [M-H]-), HRMS allows for the calculation of the elemental composition of the molecule nih.govrsc.org. This information is vital for confirming the proposed structure derived from NMR data and for identifying the presence of specific atoms within the compound. For example, HRMS data has been used to confirm the molecular formula of related notoamide structures wiley-vch.decalis.edu.cn.

X-ray Crystallography for Absolute Configuration (if applicable)

While NMR and HRMS provide detailed information about the planar structure and molecular formula, determining the absolute configuration of a chiral molecule like this compound often requires X-ray crystallography, provided that suitable crystals can be obtained researchgate.netfigshare.comnih.gov. X-ray diffraction analysis of a single crystal can directly reveal the three-dimensional arrangement of atoms and thus the absolute stereochemistry at chiral centers. Although direct X-ray crystallographic data specifically for this compound is not explicitly detailed in all search results, single-crystal X-ray diffraction analysis has been successfully applied to determine the absolute configuration of other notoamide-type alkaloids, such as notoamide C figshare.comnih.govacs.org. This suggests that X-ray crystallography is a valuable tool within the notoamide research field for definitive stereochemical assignments when applicable.

Stereochemical Complexity and Assignment Challenges

The notoamide family of alkaloids, including this compound, often presents significant stereochemical complexity due to the presence of multiple chiral centers and intricate ring systems, such as the bicyclo[2.2.2]diazaoctane core found in related compounds calis.edu.cnproteopedia.orgnih.gov. The correct assignment of relative and absolute stereochemistry is paramount for understanding their biological activity and biosynthetic pathways. Challenges in stereochemical assignment can arise from the flexibility of certain parts of the molecule and the potential for epimerization during isolation or analysis. Early studies on related notoamides sometimes involved initial assignments based on biogenetic considerations, which were later revised based on more definitive crystallographic or biochemical data acs.org. Techniques like Electronic Circular Dichroism (ECD) spectroscopy, often coupled with computational calculations, are also employed to aid in configurational assignments, especially when X-ray quality crystals are not available researchgate.netrsc.orgfigshare.com.

Conformational Analysis and Structural Dynamics

Understanding the conformational preferences and structural dynamics of this compound is important for a complete structural characterization. Conformational analysis, potentially using computational methods like molecular mechanics and DFT calculations, can provide insights into the preferred three-dimensional shapes the molecule adopts researchgate.net. While specific details on the conformational analysis of this compound are limited in the provided results, studies on related notoamides have utilized such methods to understand their favored conformations researchgate.net. The dynamic nature of certain bonds or rings within the structure can influence spectroscopic data and biological interactions, adding another layer of complexity to the structural elucidation process.

Biosynthesis of Notoamide E

Proposed Biosynthetic Pathways and Precursors

The biosynthesis of notoamide E originates from the coupling of amino acids and the incorporation of isoprenyl units. scispace.comnih.govumich.edunih.govuniprot.org While early hypotheses suggested this compound as a precursor to compounds like stephacidin A, later studies using labeled precursors indicated that this compound is not on the direct pathway to the bicyclo[2.2.2]diazaoctane core found in stephacidin A, but rather a branch point leading to other notoamides like notoamide C and D. ebi.ac.uknih.govumich.edunih.gov

Role of L-Tryptophan and L-Proline as Core Building Blocks

The foundational structure of this compound, like other related prenylated indole (B1671886) alkaloids, is derived from the amino acids L-tryptophan and L-proline. scispace.comnih.govumich.edunih.govuniprot.orgnih.gov These two amino acids are coupled to form a diketopiperazine core, which serves as the scaffold for subsequent modifications. The initial product of this coupling is cyclo-L-tryptophan-L-proline, also known as brevianamide (B1173143) F. uniprot.orguniprot.orguniprot.org

Involvement of Isoprenyl Units (Dimethylallyl Pyrophosphate - DMAPP)

The prenylated nature of this compound indicates the involvement of isoprenyl units in its biosynthesis. These units are derived from dimethylallyl pyrophosphate (DMAPP). researchgate.netumich.eduresearchgate.net DMAPP serves as the source of the prenyl groups that are attached to the indole core at specific positions through enzymatic reactions. researchgate.net

Enzymatic Transformations and Catalytic Mechanisms

The conversion of the simple amino acid precursors and isoprenyl units into the complex structure of this compound involves a series of enzymatic steps, including peptide synthesis and prenylation. researchgate.netuniprot.orgresearchgate.net

Nonribosomal Peptide Synthetase (NRPS) Activity (e.g., NotE)

The initial coupling of L-tryptophan and L-proline is catalyzed by a nonribosomal peptide synthetase (NRPS). scispace.comuniprot.orgresearchgate.net In the notoamide biosynthetic pathway, the bimodular NRPS enzyme NotE is responsible for this crucial step, forming brevianamide F (cyclo-L-tryptophan-L-proline). uniprot.orguniprot.orguniprot.orgnih.gov NRPS enzymes function through a series of modules, each typically responsible for activating, tethering, and condensing specific amino acids. researchgate.net NotE is described as a bimodular NRPS with an adenylation (A), thiolation (T), and condensation (C) domain organization (A-T-C-A-T-C). nih.govnih.gov

Prenyltransferase Reactions (e.g., NotF, NotC)

Following the formation of the diketopiperazine core, prenyltransferase enzymes catalyze the attachment of isoprenyl units derived from DMAPP to the indole ring. scispace.comnih.govumich.edunih.govuniprot.org Two key prenyltransferases, NotF and NotC, have been identified in the notoamide biosynthetic gene cluster. umich.eduuniprot.orgnih.govnih.gov

NotF is characterized as a reverse prenyltransferase and acts as a deoxybrevianamide E synthase. uniprot.orguniprot.orgnih.gov It catalyzes the reverse prenylation of brevianamide F, adding a prenyl group to the C-2 position of the indole ring, leading to the formation of deoxybrevianamide E. uniprot.orguniprot.orguniprot.orgnih.gov This reverse prenylation at C-2 is a key step in the biosynthesis of many fungal alkaloids containing the bicyclo[2.2.2]diazaoctane core. uniprot.orgnih.gov

NotC is another prenyltransferase in the pathway, responsible for a normal prenylation reaction. umich.eduuniprot.orgnih.govnih.gov NotC specifically catalyzes the normal prenylation at the C-7 position of the indole ring of 6-hydroxy-deoxybrevianamide E, producing notoamide S. uniprot.orguniprot.orgnih.govnih.gov 6-hydroxy-deoxybrevianamide E is formed from deoxybrevianamide E through hydroxylation at the C-6 position, likely catalyzed by a cytochrome P450 monooxygenase like NotG. uniprot.orguniprot.orgnih.govnih.gov Notoamide S is considered a pivotal branching point in the notoamide biosynthesis. ebi.ac.ukuniprot.orgnih.gov From notoamide S, this compound is generated through an oxidative pyran ring closure, potentially catalyzed by enzymes like NotH or NotD. uniprot.orgnih.gov

Reverse Prenylation at Indole C-2

The reverse prenylation at the indole C-2 position is a distinctive enzymatic transformation in the biosynthesis of this compound and related compounds. scispace.comnih.govuniprot.org This reaction is specifically catalyzed by the prenyltransferase NotF. uniprot.orguniprot.orgnih.gov Unlike typical prenylation reactions where the prenyl group is attached in a "normal" head-to-tail fashion, reverse prenylation involves the attachment in a tail-to-head orientation relative to the indole ring. nih.gov NotF demonstrates substrate selectivity for brevianamide F, catalyzing the addition of the dimethylallyl group to the C-2 position of the indole moiety, resulting in the formation of deoxybrevianamide E. uniprot.orguniprot.orgnih.gov This enzymatic step is crucial for setting the stage for the subsequent modifications that lead to the diverse structures of the notoamide family. uniprot.orgnih.gov

Normal Prenylation at Indole C-7

Following the hydroxylation at C-6, 6-hydroxy-deoxybrevianamide E serves as a specific substrate for the prenyltransferase NotC. proteopedia.orguniprot.orguniprot.org NotC catalyzes a normal prenylation reaction at the C-7 position of the indole ring, resulting in the formation of 6-hydroxy-7-prenyl-deoxybrevianamide, also known as notoamide S. proteopedia.orguniprot.orguniprot.org Notoamide S is considered a pivotal branching point in the notoamide biosynthetic pathway. proteopedia.orguniprot.orgnih.gov

Oxidative Steps and Monooxygenase Activity (e.g., NotG, NotD, NotH, NotB, NotI)

Notoamide S can be channeled towards the formation of this compound through oxidative steps. proteopedia.orguniprot.orgnih.gov This conversion involves an oxidative pyran ring closure. proteopedia.orguniprot.orgnih.gov Several monooxygenases and oxidoreductases encoded within the not gene cluster are implicated in the downstream modifications of notoamide S and other intermediates, leading to the diverse notoamide structures. These enzymes include the FAD-dependent monooxygenases NotB and NotI, the cytochrome P450 enzymes NotG and NotH, and the FAD-dependent oxidoreductase NotD. nih.gov

Hydroxylation Reactions

Hydroxylation reactions play a role in the notoamide biosynthetic pathway. As mentioned, NotG is likely responsible for the hydroxylation of deoxybrevianamide E at the C-6 position of the indole ring. proteopedia.orguniprot.orguniprot.org This hydroxylation step is crucial as it provides the necessary hydroxyl group for the subsequent normal prenylation at C-7 and the eventual pyran ring formation.

Pyran Ring Closure

The oxidative pyran ring closure leading to this compound from notoamide S is a key step. This reaction is putatively catalyzed by either the cytochrome P450 monooxygenase NotH or the FAD-linked oxidoreductase NotD. proteopedia.orguniprot.orgnih.gov This cyclization event forms the characteristic pyran ring system present in this compound.

Indole 2,3-Oxidation and Pinacol-Type Rearrangement

This compound itself is a precursor to other notoamides, specifically notoamides C and D. acs.orgnih.govnih.govacs.org The conversion of this compound to notoamides C and D involves an indole 2,3-oxidation followed by a pinacol-like rearrangement. nih.govuniprot.orgnih.govacs.orgnih.govrsc.org This transformation is catalyzed by the FAD-dependent monooxygenase NotB. nih.govuniprot.orgnih.govacs.orgrsc.org In vitro studies have shown that NotB efficiently catalyzes the indole 2,3-oxidation of this compound, leading to the formation of notoamides C and D through this rearrangement. nih.govacs.orgrsc.orgsdu.edu.cn The mechanism is proposed to involve a 2,3-epoxidation of the indole ring initiated by NotB, followed by a pinacol-type rearrangement. nih.gov

Genetic Basis of Biosynthesis

The biosynthesis of this compound and other related alkaloids is governed by a cluster of genes.

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The genes responsible for notoamide biosynthesis are organized into biosynthetic gene clusters (BGCs). nih.govnih.govresearchgate.net The not gene cluster, identified in Aspergillus species, encodes the enzymes necessary for the production of notoamides. proteopedia.orguniprot.orgnih.govresearchgate.netsdu.edu.cn Characterization of these gene clusters has allowed for the identification of the individual enzymes involved in the pathway, such as NotE (NRPS), NotF (reverse prenyltransferase), NotC (normal prenyltransferase), NotG (cytochrome P450), NotH (cytochrome P450), NotD (oxidoreductase), NotB (FAD-dependent monooxygenase), and NotI (FAD-dependent monooxygenase). proteopedia.orguniprot.orguniprot.orgnih.govsdu.edu.cnuniprot.orgumich.edu The presence and organization of these genes within the cluster provide insights into the coordinated enzymatic steps leading to the formation of this compound and other notoamide structures. nih.govresearchgate.netsdu.edu.cn Comparative analysis of not gene clusters from different Aspergillus strains has also revealed variations that may account for the production of different notoamide derivatives or enantiomers. proteopedia.orguniprot.orgnih.govsdu.edu.cn

Functional Elucidation of Key Biosynthetic Genes

The biosynthesis of this compound is orchestrated by a cluster of genes found in Aspergillus species. Several key enzymes encoded within this cluster have been identified and their functions partially elucidated. The initial step in the notoamide pathway involves the coupling of L-proline and L-tryptophan to form cyclo-L-tryptophan-L-proline, also known as brevianamide F. This reaction is catalyzed by the bimodular nonribosomal peptide synthetase (NRPS) NotE. nih.govnih.gov

Following the formation of brevianamide F, the reverse prenyltransferase NotF catalyzes a reverse prenylation at the C-2 position of the indole ring, yielding deoxybrevianamide E. This step is crucial for establishing the bicyclo[2.2.2]diazaoctane core structure found in related notoamides. nih.govnih.govnih.gov Deoxybrevianamide E is subsequently hydroxylated at the C-6 position of the indole ring, likely by the cytochrome P450 monooxygenase NotG, to produce 6-hydroxy-deoxybrevianamide E. nih.gov

A pivotal intermediate in the pathway is notoamide S, which is formed by the normal prenylation of 6-hydroxy-deoxybrevianamide E at the C-7 position, catalyzed by the prenyltransferase NotC. nih.govdsmz.de Notoamide S is considered a branching point in notoamide biosynthesis. nih.govdsmz.denih.govplantaedb.com One fate of notoamide S is its conversion to this compound through an oxidative pyran ring closure. This step is putatively catalyzed by either the cytochrome P450 monooxygenase NotH or the FAD-linked oxidoreductase NotD. nih.govplantaedb.com

Further downstream from this compound, the FAD-dependent monooxygenase NotB plays a significant role. In vitro studies have demonstrated that NotB catalyzes the indole 2,3-oxidation of this compound, leading to the formation of notoamide C and notoamide D through an apparent pinacol-like rearrangement. nih.govnih.govplantaedb.comfishersci.seguidetopharmacology.orgwikipedia.orguni.lu The presence of notB specifically in the notoamide gene cluster is consistent with the observation that this branching pathway to notoamides C and D is unique to notoamide biosynthesis. plantaedb.com

Another enzyme, NotI, shows similarity to NotB and is predicted to catalyze a similar oxidative rearrangement in the conversion of stephacidin A to notoamide B. plantaedb.com The notoamide gene cluster also includes NotL, a transcriptional activator believed to regulate the expression of the genes involved in notoamide biosynthesis. chem960.com

The functional characterization of these enzymes, often through in vitro assays using purified proteins, provides crucial insights into the specific chemical transformations occurring during the biosynthesis of this compound and related compounds.

Precursor Incorporation Studies and Isotopic Labeling Experiments

Precursor incorporation studies utilizing isotopically labeled compounds have been instrumental in elucidating the biosynthetic pathway of this compound and its downstream products. This compound has been identified as a short-lived intermediate in the biosynthesis of prenylated indole alkaloids in marine-derived Aspergillus species. plantaedb.comfishersci.cawikipedia.orgnih.govinvivochem.cnuni.lu Its transient presence in fungal cultures suggests its rapid conversion to other metabolites. plantaedb.comwikipedia.orgnih.gov

Experiments involving feeding synthetic doubly 13C-labeled this compound to cultures of Aspergillus versicolor have provided significant data. These studies demonstrated the incorporation of the labeled this compound into notoamide C and notoamide D. wikipedia.orgplantaedb.comwikipedia.orgnih.govinvivochem.cn Trace amounts of labeled 3-epi-notoamide C were also detected. plantaedb.comwikipedia.orgnih.gov

A key finding from these incorporation studies is that this compound does not appear to be a direct precursor to bicyclo[2.2.2]diazaoctane-containing metabolites such as stephacidin A or notoamide B. nih.govplantaedb.comwikipedia.orguni.lu This indicates that the biosynthetic pathway branches, with this compound serving as an intermediate specifically for the formation of notoamides C and D, while notoamide S is a potential precursor to the bicyclo[2.2.2]diazaoctane core-containing compounds. dsmz.denih.govplantaedb.com

Isotopic labeling studies have also been conducted with other proposed intermediates, including 6-hydroxydeoxybrevianamide E and notoamide S, to further map the complex network of transformations in the notoamide pathway. nih.govplantaedb.comuni.lunih.govwikipedia.orgfishersci.at These experiments, by tracking the fate of labeled atoms from specific precursors, provide direct evidence for proposed biosynthetic routes and intermediate structures.

The data from these incorporation studies can be summarized as follows:

| Labeled Precursor | Producing Organism | Detected Labeled Metabolites | Conclusion Regarding Pathway Role |

| [13C]2-Notoamide E | Aspergillus versicolor | Notoamide C, Notoamide D, 3-epi-notoamide C (trace) | Precursor to Notoamides C and D, not to bicyclo[2.2.2]diazaoctane compounds. wikipedia.orgplantaedb.comwikipedia.orgnih.govinvivochem.cn |

| [13C]2-[15N]-6-hydroxydeoxybrevianamide E | Aspergillus versicolor | Notoamide J | Precursor to Notoamide J. nih.govwikipedia.org |

| [13C]2-[15N]2-Notoamide S | Aspergillus sp. MF297-2 and A. versicolor | Notoamide C, Notoamide D, 3-epi-notoamide C | Pivotal branching point, precursor to Notoamides C/D. nih.govplantaedb.com |

Chemoenzymatic and Synthetic Biology Approaches to Investigating Biosynthesis

Chemoenzymatic and synthetic biology approaches have become valuable tools in the investigation of complex natural product biosynthetic pathways, including that of this compound. The chemical synthesis of isotopically labeled precursors, such as 13C-labeled this compound and 6-hydroxydeoxybrevianamide E, has been essential for conducting the precursor incorporation studies described above. nih.govnih.govwikipedia.orgfishersci.atmetabolomicsworkbench.org These synthetic efforts provide access to specific pathway intermediates that may be difficult to isolate in sufficient quantities from natural sources or are too short-lived.

The expression and purification of individual biosynthetic enzymes in heterologous hosts like E. coli have enabled in vitro biochemical characterization. For instance, the activity of NotF, the reverse prenyltransferase, and NotC, the normal prenyltransferase, has been confirmed using this approach. nih.govnih.govmetabolomicsworkbench.org In vitro enzymatic assays with purified NotB have been crucial for demonstrating its role in the oxidative conversion of this compound to notoamides C and D. nih.govplantaedb.comuni.lu These studies allow for detailed analysis of enzyme substrate specificity, catalytic mechanisms, and cofactor requirements.

Genome sequencing and bioinformatics have played a critical role in identifying the gene clusters responsible for notoamide biosynthesis in Aspergillus species. nih.govwikipedia.orginvivochem.cnwikipedia.orgmetabolomicsworkbench.orgnih.gov This genetic information provides a blueprint for the pathway and allows for the prediction of enzyme functions based on sequence homology.

While specific examples of engineering the this compound pathway using synthetic biology were not extensively detailed in the search results, the broader application of these technologies in investigating and manipulating fungal biosynthetic pathways is recognized. wikipedia.orgnih.gov The potential exists to use engineered biological systems for the production of this compound or its derivatives, or to alter the pathway to produce novel compounds. Chemoenzymatic synthesis, combining chemical and enzymatic steps, offers a powerful route for the targeted synthesis of complex molecules like prenylated indole alkaloids and their analogs. nih.govmassbank.eu

The integration of genetic, biochemical, and synthetic approaches continues to deepen our understanding of the intricate biosynthesis of this compound and the related notoamides.

Total Synthesis and Synthetic Methodologies for Notoamide E

Retrosynthetic Strategies for the Notoamide E Framework

Retrosynthetic analysis of this compound reveals a modular structure that can be deconstructed into more manageable subunits. The primary disconnection is typically made at the amide bond of the diketopiperazine ring, separating the molecule into a complex tryptophan-derived component and a proline fragment.

The tryptophan-derived portion, which contains the characteristic pyrano[2,3-g]indole core, is further simplified. The pyran ring is envisioned as arising from a Claisen rearrangement of a propargylated 6-hydroxyindole (B149900) intermediate. The two prenyl groups, one at the C2 position (a reverse prenyl group) and the other fused within the pyran ring, are seen as key installations on a simpler indole (B1671886) scaffold. This leads back to a 6-hydroxyindole starting material, which serves as a common and practical precursor in many synthetic approaches. nih.gov

Table 1: Key Retrosynthetic Disconnections for this compound

| Disconnection Point | Resulting Fragments | Key Transformation (Forward Sense) |

|---|---|---|

| Diketopiperazine Amide Bonds | Tryptophan Derivative & Proline Derivative | Peptide coupling and cyclization |

| Pyrano-Indole C-O Bond | Propargylated Indole | Claisen Rearrangement / Cyclization |

| Indole-Tryptophan Side Chain | Prenylated Indole & Glycine (B1666218) Equivalent | Somei-Kametani Coupling |

Key Methodological Advances in Total Synthesis

The total synthesis of this compound has been achieved through a multi-step sequence that showcases several key chemical transformations. These methodologies address the challenges of constructing the densely functionalized and sterically congested core of the molecule. nih.gov

The construction of the pyrano-indole framework is a critical phase of the synthesis. A common strategy begins with commercially available 6-hydroxyindole. nih.gov The synthesis sequence involves several key steps:

Protection and Prenylation: The 6-hydroxyindole is first protected, followed by a chlorination and a subsequent reverse prenylation at the C2 position of the indole ring. nih.gov

Propargylation: After deprotection of the hydroxyl group, the resulting phenol (B47542) is propargylated to install the necessary precursor for the pyran ring. nih.gov

Claisen Rearrangement: The pivotal step in forming the pyran ring involves heating the propargylated indole. This induces a Claisen rearrangement, followed by cyclization, to form the fused pyranyl ring system. nih.govnih.gov

Tryptophan Synthesis: The Somei-Kametani coupling reaction is then employed to build the tryptophan side chain onto the indole core. This involves converting the indole into a gramine (B1672134) derivative, which is then reacted with a suitable glycine equivalent. nih.govnih.gov This method is instrumental in elaborating the indole into the required amino acid precursor. acs.org

With the pyrano-indole tryptophan derivative in hand, the final stages of the synthesis focus on constructing the diketopiperazine ring and setting the stereochemistry.

The synthesis reported by the Williams group involves coupling the synthesized complex tryptophan derivative with an N-Fmoc protected proline. nih.gov The final cyclization to form the diketopiperazine ring, however, results in a mixture of diastereomers. Treatment of the coupled dipeptide with morpholine (B109124) removes the Fmoc protecting group and induces spontaneous cyclization, yielding both this compound and its diastereomer, epi-notoamide E. nih.gov These compounds are then separated by chromatography. This outcome highlights the challenge in controlling the stereocenter at the tryptophan α-carbon during the final ring closure. nih.govnih.gov

Biomimetic Synthesis Approaches

Biomimetic synthesis seeks to replicate nature's own synthetic pathways in the laboratory. Initially, it was proposed that this compound could be a key precursor to alkaloids containing the complex bicyclo[2.2.2]diazaoctane (BCDO) ring system, such as stephacidin A. dtu.dknih.gov This hypothesis suggested that this compound could undergo an intramolecular Diels-Alder (IMDA) reaction to form the BCDO core. dtu.dkthieme-connect.de

However, detailed biosynthetic studies using isotopically labeled this compound have refuted this hypothesis. dtu.dknih.gov These experiments demonstrated that while this compound is a precursor to other oxidized metabolites like Notoamide C and Notoamide D, it is not converted into compounds with the BCDO scaffold. dtu.dknih.govscispace.com Further research has shown that the formation of the BCDO ring via an IMDA reaction occurs before the formation of the pyran ring, with notoamide S being a likely precursor. nih.govdtu.dknih.gov

Despite this compound not being the direct precursor for the IMDA reaction, its synthesis and subsequent enzymatic conversions are of significant biomimetic interest. The oxidative transformation of this compound into Notoamide C and D is mediated by a flavin monooxygenase enzyme, NotB. nih.govrsc.org This highlights a key biomimetic process where this compound serves as a substrate for enzymatic oxidation and rearrangement. nih.gov

Synthesis of this compound Analogues and Derivatives

The development of a total synthesis for this compound has also enabled the preparation of important analogues and derivatives, which are crucial tools for biological and biosynthetic investigations.

Isotopically Labeled this compound: A significant achievement was the synthesis of doubly ¹³C-labeled this compound. nih.gov This labeled version was indispensable for precursor feeding experiments in cultures of Aspergillus species. nih.govscispace.com These studies were pivotal in tracing the metabolic fate of this compound and clarifying its role as a precursor to Notoamides C and D, but not to the BCDO-containing alkaloids. nih.govresearchgate.net

Epi-notoamide E: As a consequence of the synthetic route, the C-3 epimer of this compound, known as epi-notoamide E, was also synthesized. nih.govnih.gov It is formed during the final diketopiperazine ring-forming step and is separable from this compound. nih.govnih.gov The availability of this diastereomer allows for comparative biological studies and helps in understanding structure-activity relationships.

The synthesis of these derivatives underscores the power of total synthesis not only for producing the natural product itself but also for creating tailored molecules to answer fundamental questions in biosynthesis. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 3-epi-notoamide C |

| 6-hydroxydeoxybrevianamide E |

| 6-hydroxyindole |

| Deoxybrevianamide E |

| Epi-notoamide E |

| Notoamide B |

| Notoamide C |

| Notoamide D |

| This compound |

| Notoamide E2 |

| Notoamide E3 |

| Notoamide E4 |

| Notoamide J |

| Notoamide N |

| Notoamide S |

| Notoamide T |

| Proline |

| Proline ethyl ester |

| Stephacidin A |

Biological Activities and Mechanistic Research of Notoamide E

Anti-Oncogenic Activities in In Vitro Research Models

Several studies have investigated the effects of Notoamide E and other notoamide-type alkaloids on cancer cells in laboratory settings. These investigations focus on key aspects of cancer cell behavior, including proliferation, viability, apoptosis, and cell cycle progression.

Modulation of Cell Proliferation and Viability

Notoamide-type alkaloids, including those structurally related to this compound, have demonstrated the ability to inhibit the proliferation and reduce the viability of various cancer cell lines. For instance, notoamides A-C have shown moderate cytotoxicity against HeLa (adenocarcinoma) and L1210 (lymphoblast-like) cell lines, with reported IC50 values ranging from 22 to 52 μg/mL researchgate.netuniprot.org. While specific data on this compound's direct modulation of cell proliferation and viability across a broad spectrum of cancer cell lines is less extensively documented in the provided sources compared to other notoamides, its role as a biosynthetic precursor to cytotoxic notoamides suggests its relevance in this area of research researchgate.netd-nb.info. Studies on other notoamide derivatives have shown potent inhibition against hepatocellular carcinoma (HCC) cell lines, with IC50 values comparable to paclitaxel (B517696) rsc.orgnih.gov.

Induction of Apoptotic Pathways in Cellular Systems

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Research indicates that certain notoamide-type alkaloids can induce apoptosis in cancer cells. For example, Notoamide G has been shown to inhibit the viability of HepG2 and Huh-7 hepatocellular carcinoma cells by inducing both apoptosis and autophagy pathways rsc.orgnih.gov. Mechanistically, Notoamide G activated the expression of caspases-3, -8, and -9 and led to the degradation of PARP, suggesting the involvement of both mitochondrial and death receptor-mediated apoptotic pathways rsc.orgnih.gov. Sclerotiamide C, another notoamide derivative, has also been observed to trigger apoptosis in HeLa cells mdpi.comfigshare.com.

Effects on Cell Cycle Progression

The cell cycle is a tightly regulated process that controls cell growth and division. Dysregulation of the cell cycle is a hallmark of cancer. Some notoamide-type alkaloids have been found to induce cell cycle arrest in cancer cells. Notoamide C, for instance, has been reported to induce G2/M cell cycle arrest in HeLa and L1210 cell lines at a concentration of 6.3 μg/mL researchgate.netuniprot.orgnih.gov. Sclerotiamide C has also been shown to arrest the cell cycle in HeLa cells mdpi.comfigshare.com. These findings suggest that notoamide-type compounds can interfere with the progression of cancer cells through the cell cycle, thereby inhibiting their proliferation.

Antimicrobial Properties in Experimental Studies

Beyond their anti-oncogenic potential, this compound and extracts containing it have demonstrated antimicrobial properties in experimental studies.

Antifungal Spectrum of Activity

While specific data on this compound's isolated antifungal activity is limited in the provided context, extracts from fungi that produce notoamides have shown antifungal effects. Ethyl acetate (B1210297) extracts from pure cultures of Aspergillus versicolor and co-cultures of A. versicolor and Tilletiopsis sp. have exhibited promising antifungal activity against plant pathogenic fungi like Rhizoctonia solani and Botrytis cinerea researchgate.net. Some notoamide derivatives have shown a broad spectrum of antifungal activity against Candida glabrata, Trichophyton rubrum, and Cryptococcus neoformans researchgate.net.

Antibacterial Effects on Model Organisms

Studies have also indicated that this compound or extracts containing it possess antibacterial activity. Ethyl acetate extracts from the culture of Aspergillus sp., from which this compound was isolated, displayed different levels of antibacterial activity against bacterial pathogens such as Staphylococcus aureus and Salmonella entrica researchgate.net. Another study on marine sponge-derived fungus Aspergillus nomius suggested that this compound might be one of the compounds responsible for observed antibacterial activity against ten pathogenic bacteria rasayanjournal.co.in. Furthermore, some notoamide derivatives have displayed moderate inhibitory activities against several Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis researchgate.netresearchgate.net.

Here is a summary of some research findings on the anti-oncogenic activities of notoamide-type compounds:

| Compound | Cell Line(s) Tested | Observed Activity | IC50 Value (if reported) | Reference(s) |

| Notoamides A-C | HeLa, L1210 | Moderate cytotoxicity | 22-52 μg/mL | researchgate.netuniprot.org |

| Notoamide C | HeLa, L1210 (cell line not specified for arrest) | Induces G2/M cell cycle arrest | 6.3 μg/mL | researchgate.netuniprot.orgnih.gov |

| Notoamide G | HepG2, Huh-7 (HCC) | Inhibits viability, induces apoptosis and autophagy | 0.42-3.39 μM (against HCC lines) | rsc.orgnih.gov |

| Sclerotiamide C | HeLa | Induces apoptosis, cell cycle arrest | 1.6-7.9 μM (against tumor lines) | mdpi.comfigshare.com |

Here is a summary of some research findings on the antimicrobial activities of this compound containing extracts and related notoamide-type compounds:

| Source/Compound | Organism(s) Tested | Observed Activity | Reference(s) |

| Aspergillus sp. (extract) | Staphylococcus aureus, Salmonella entrica | Antibacterial activity | researchgate.net |

| Aspergillus versicolor (extract) | Rhizoctonia solani, Botrytis cinerea | Antifungal activity | researchgate.net |

| Aspergillus nomius (extract) | Ten pathogenic bacteria | Antibacterial activity | rasayanjournal.co.in |

| Notoamide derivatives | Various Gram-positive bacteria (S. aureus, E. faecalis) | Antibacterial activity | researchgate.netresearchgate.net |

| Notoamide derivatives | Candida glabrata, Trichophyton rubrum, Cryptococcus neoformans | Antifungal activity | researchgate.net |

Neurobiological Research Applications

Direct research specifically detailing this compound's applications in neurobiology is limited in the available literature. However, the broader class of fungal indole (B1671886) alkaloids, including notoamides, is of interest due to the prevalence of the indole nucleus in compounds that interact with the nervous system, such as those modulating neuronal signal transmission through receptors like serotonin (B10506) receptors. semanticscholar.orgthieme-connect.com

Investigation of Receptor Modulation

While specific studies on this compound's direct modulation of neurobiological receptors are not prominently detailed, research on related notoamide compounds has indicated interactions with adenosine (B11128) receptors. Virtual screening and molecular dynamics simulations have suggested that some notoamide congeners exhibit robust interactions with adenosine receptors A2A, demonstrating higher binding selectivity for A2A receptors compared to A1 and A3 receptors. researchgate.netresearchgate.net These findings suggest a potential area for future investigation regarding this compound, given its structural relationship to these congeners.

Potential as a Biochemical Probe for Nervous System Pathways

The potential of this compound as a biochemical probe for nervous system pathways is not extensively documented in the provided search results. Its primary documented role as a biochemical probe relates to its use in biosynthetic studies to understand the enzymatic transformations leading to other notoamides. researchgate.netsemanticscholar.orgresearchgate.netnih.gov Further research would be required to determine its specific utility in probing nervous system pathways.

Anti-Inflammatory and Immunomodulatory Research

Research into the anti-inflammatory and immunomodulatory properties of this compound is not extensively reported. However, some studies on related notoamides have indicated potential in this area. For instance, Notoamide B has displayed potential anti-inflammatory activities. nih.gov Additionally, certain notoamide derivatives have been shown to inhibit receptor activator of nuclear factor-κB (NF-κB) ligand (RANKL)-induced osteoclastogenic differentiation, affecting downstream signaling pathways including NF-κB and MAPK. nih.gov While these findings pertain to related compounds, they suggest that the notoamide scaffold may possess anti-inflammatory or immunomodulatory potential that warrants further investigation, potentially including this compound.

Enzyme Inhibition and Molecular Target Identification

Investigations into the enzyme inhibition capabilities and molecular targets of this compound primarily highlight its interactions within its own biosynthetic pathway.

Studies on Specific Enzyme Systems (e.g., FAD-dependent monooxygenases)

This compound is a known substrate in the biosynthesis of other notoamides. Specifically, the FAD-dependent monooxygenase NotB has been characterized as catalyzing the indole 2,3-oxidation of this compound, leading to the formation of notoamides C and D through an apparent pinacol-like rearrangement. acs.orgebi.ac.uknih.govnih.govuniprot.org This enzymatic conversion is a key step in the biosynthetic pathway of these fungal alkaloids. NotB is described as a flavin-dependent monooxygenase (FMO). nih.govumich.edusdu.edu.cn

Receptor Binding Profiling

As noted in Section 5.3.1, receptor binding profiling studies have primarily focused on related notoamides. These studies have indicated interactions with adenosine receptors, particularly the A2A subtype. researchgate.netresearchgate.net While direct binding data for this compound to these or other receptors is not explicitly detailed in the search results, the activity observed for its congeners suggests that this compound could be a subject for future receptor binding investigations.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-Activity Relationship (SAR) studies involving this compound are intrinsically linked to its role as a biosynthetic precursor and the biological activities observed in downstream notoamides. While direct SAR studies of this compound focusing on its own bioactivity are less prominent in the provided search results, its conversion into derivatives with known activities allows for inferring structural elements important for the observed effects in those downstream compounds.

Precursor incorporation experiments using labeled this compound have been instrumental in tracing its metabolic fate and identifying the structures of derivative compounds formed through enzymatic transformations nih.govnih.govresearchgate.netnih.gov. These studies indirectly contribute to SAR by revealing which structural modifications of this compound lead to specific downstream metabolites with characterized biological profiles.

Rational Design Considerations for Research Tools

The understanding of this compound's biosynthesis and its enzymatic transformations provides a basis for the rational design of research tools. Synthetically modified versions of this compound or its proposed intermediates can be designed to probe the activity and substrate specificity of the enzymes involved in the biosynthetic pathway, such as NotB nih.govacs.org. Labeled analogues of this compound can be synthesized and used in feeding experiments to track the metabolic flow and identify new or minor biosynthetic products nih.govnih.govresearchgate.netnih.gov.

Furthermore, the knowledge of the structural motifs in notoamide derivatives that are associated with biological activity can guide the synthesis of simplified or modified analogues. These analogues can serve as research tools to investigate specific biological targets or mechanisms of action. For instance, if a particular ring system or functional group introduced during the conversion of this compound to a derivative is found to be crucial for cytotoxicity, synthetic efforts can focus on creating molecules that mimic this specific feature to study its interaction with cellular components. The use of biomimetic synthesis, inspired by the proposed biosynthetic routes of notoamides from precursors like this compound, can also lead to the development of new synthetic methodologies and the discovery of novel bioactive molecules nih.govresearchgate.net.

The study of this compound and its derivatives also contributes to the broader field of natural product biosynthesis and enzymology, providing insights that can be applied to the study of other complex natural products. This knowledge can facilitate the development of biocatalytic methods for the synthesis of novel compounds with potential therapeutic applications.

Computational and Theoretical Chemistry Studies on Notoamide E

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are valuable tools for predicting the preferred orientation and binding affinity of a small molecule, such as Notoamide E, within the binding site of a target protein. While direct docking studies specifically with this compound were not extensively detailed in the search results, related notoamides and similar indole (B1671886) alkaloids have been investigated using these techniques.

Molecular docking studies have been performed for other notoamide-type alkaloids to understand their interactions with biological targets. For instance, molecular docking was used to investigate the interaction between a related compound, asperversiamide G, and iNOS, predicting hydrogen bonds and π–π stacking interactions within the binding site. acs.org In the context of SARS-CoV-2, molecular docking was employed to screen potential inhibitors of the main protease, including notoamide R, a related diketopiperazine. nih.govfrontiersin.org These studies on related compounds suggest that similar molecular modeling and docking approaches could be applied to this compound to explore its potential interactions with various proteins.

Molecular modeling, in conjunction with crystal structure analysis and mutational analysis, has also provided insights into the catalytic mechanism of enzymes involved in the biosynthesis of related compounds, such as the diastereoselective formation of the 3-spiro-ψ-indoxyl moiety in brevianamide (B1173143) A. chemrxiv.orgresearchgate.net This indicates the utility of molecular modeling in understanding enzymatic transformations relevant to this compound's biosynthetic pathway.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are essential for determining the electronic structure and properties of molecules, which can influence their reactivity, spectroscopic characteristics, and interactions. For this compound and related compounds, quantum chemical calculations have been employed in several studies.

Quantum chemical calculations have supported experimental observations regarding product distribution in biosynthetic pathways involving intermediates structurally related to this compound. nih.govsdu.edu.cn These calculations can help to understand the energetic favorability of different reaction pathways and the factors controlling stereochemistry. For example, computed Gibbs energies have been used to analyze transition-state structures in reactions relevant to the biosynthesis of bicyclo[2.2.2]diazaoctane core structures found in notoamides. researchgate.net

Furthermore, quantum chemical calculations, specifically Time-Dependent Density Functional Theory (TDDFT-ECD) calculations, have been used in conjunction with experimental Electronic Circular Dichroism (ECD) data to determine the absolute configurations of novel natural products, including those structurally related to notoamides. rsc.orgresearchgate.net This highlights the role of quantum chemistry in structural elucidation.

Pharmacophore Modeling and Ligand Design for Research Probes

Pharmacophore modeling identifies the essential spatial and electronic features of molecules required for biological activity or binding to a specific target. These models can then be used for virtual screening and the design of new ligands or research probes. While specific pharmacophore models for this compound were not detailed in the search results, the principles of pharmacophore modeling are broadly applicable to understanding its potential interactions.

Pharmacophore modeling is a key technique in computer-aided drug design, used to represent the critical features for ligand-target interactions. computabio.comslideshare.net These features can include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic or hydrophilic regions. slideshare.net Ligand-based pharmacophore models are built from a set of active molecules, while structure-based models are derived from the 3D structure of the target protein complexed with a ligand. slideshare.net

Given this compound's structural features, including indole and diketopiperazine moieties and prenyl groups, pharmacophore modeling could be used to define the key features responsible for any observed biological effects or interactions. This information could then guide the design of modified notoamide structures or other molecules as research probes to further investigate specific biological pathways or targets.

Molecular Dynamics Simulations for Conformational Insights

Molecular dynamics (MD) simulations provide information about the dynamic behavior of molecules and their complexes over time, offering insights into conformational flexibility, stability of interactions, and the binding process. MD simulations have been applied in studies involving related notoamides and biosynthetic enzymes.

MD simulations have been used to assess the reliability of molecular docking results and the stability of complexes formed between novel compounds and biological targets, such as A2A receptors. researchgate.net In the context of SARS-CoV-2, MD simulations were performed to evaluate the dynamical stability of complexes formed between the main protease and potential inhibitor compounds, including notoamide R. nih.govfrontiersin.org These simulations can reveal whether the interactions observed in static docking poses are maintained in a dynamic environment.

MD simulations have also provided insights into the conformational flexibility of enzymes involved in the biosynthesis of related natural products and have helped to identify regions important for substrate recognition and specificity. researchgate.net For instance, MD simulations revealed a hydrophobic sugar-binding pocket in one enzyme that was not apparent from crystal structures. researchgate.net Applying MD simulations to this compound itself or its complexes with biosynthetic enzymes could provide valuable information about its conformational preferences, how it interacts with the active sites of enzymes, and the stability of these interactions during the catalytic cycle.

Furthermore, MD simulations can be used to study the dynamics of intermediates and transition states in enzymatic reactions, complementing quantum chemical calculations by providing a more complete picture of the reaction pathway in a realistic environment.

Future Directions and Research Perspectives for Notoamide E

Discovery of Novel Analogues and Biogenetic Intermediates

The structural complexity and biological activities of notoamides motivate continued efforts to discover novel analogues and elucidate biogenetic intermediates. Notoamide E itself has been identified as a crucial, short-lived precursor in the biosynthesis of other notoamides, such as notoamides C, D, and 3-epi-notoamide C, as well as three minor alkaloids, notoamides E2-E4 nih.govresearchgate.net. The isolation of these metabolites, particularly notoamide E4 with its novel eight-membered ring structure, suggests alternative biosynthetic pathways branching from this compound nih.govresearchgate.net.

Research has also focused on identifying precursors to this compound. For instance, 6-hydroxydeoxybrevianamide E is proposed as a precursor to several advanced metabolites, including Notoamide J, which lacks the pyranoindole ring system often found in notoamides researchgate.netnih.gov. Studies involving feeding of isotopically labeled 6-hydroxydeoxybrevianamide E to Aspergillus versicolor showed incorporation into Notoamide J, supporting its role as an intermediate researchgate.netnih.gov. Deoxybrevianamide E has also been suggested as a precursor to this compound umich.edusdu.edu.cn.

The ongoing discovery of new notoamide analogues from various Aspergillus species, including those with unique structural features like the N,O-spiroketal/δ-lactone motif or incorporation of units like 2,2-diaminopropane, highlights the rich chemical diversity within this family and the potential for discovering novel compounds with interesting properties researchgate.netmdpi.com. Continued isolation and structural characterization of these analogues, coupled with biosynthetic studies, will be crucial for understanding the full scope of the notoamide biosynthetic machinery and identifying novel intermediates.

Here is a table summarizing some key notoamide analogues and proposed intermediates discussed in the context of this compound biosynthesis:

| Compound Name | Proposed Role in Biosynthesis | Notes |

| This compound | Key intermediate | Precursor to Notoamides C, D, E2-E4 |

| Notoamide C | Downstream metabolite | Formed from this compound |

| Notoamide D | Downstream metabolite | Formed from this compound |

| 3-epi-Notoamide C | Downstream metabolite | Formed from this compound |

| Notoamide E2 | Minor metabolite | Formed from this compound |

| Notoamide E3 | Minor metabolite | Formed from this compound |

| Notoamide E4 | Minor metabolite | Novel structure, formed from this compound |

| 6-Hydroxydeoxybrevianamide E | Proposed precursor | Precursor to Notoamide J and other metabolites researchgate.netnih.gov |

| Deoxybrevianamide E | Proposed precursor | Precursor to this compound umich.edusdu.edu.cn |

| Notoamide J | Biosynthetic intermediate | Lacks pyranoindole ring system researchgate.netnih.gov |

| Notoamide S | Biosynthetic intermediate | Precursor to this compound uniprot.orgnih.gov |

Engineering of Producing Organisms for Enhanced Biosynthesis

Enhancing the production of this compound and its analogues through the engineering of producing organisms, primarily Aspergillus species, represents a significant future direction. Understanding the biosynthetic gene clusters (BGCs) responsible for notoamide production is fundamental to this effort nih.govresearchgate.net. The notoamide BGC includes enzymes such as nonribosomal peptide synthetase (NRPS) NotE, prenyltransferases NotF and NotC, putative hydroxylase NotG, and flavin-dependent monooxygenases NotB and NotI uniprot.orgnih.govresearchgate.net.

Genetic engineering strategies can involve overexpression of key biosynthetic enzymes to increase metabolic flux towards this compound and desired analogues. Conversely, knocking out genes encoding enzymes that convert this compound into downstream products could lead to its accumulation nih.govresearchgate.net. For example, NotB has been identified as the this compound oxidase responsible for converting this compound to notoamides C and D uniprot.orgnih.govresearchgate.net. Inhibiting or removing the activity of NotB could potentially increase this compound yield.

Metabolic engineering can also involve optimizing culture conditions or introducing genes from other organisms to enhance precursor availability or introduce novel enzymatic steps researchgate.netbiorxiv.org. Studies engineering Escherichia coli for the production of brevianamide (B1173143) analogues, utilizing enzymes from the notoamide pathway like NotF, demonstrate the potential of heterologous expression systems for producing complex indole (B1671886) alkaloids biorxiv.org. Applying similar strategies to the notoamide pathway could lead to more efficient and scalable production of this compound and its derivatives.

Furthermore, comparative analysis of BGCs from different Aspergillus strains producing varying notoamide profiles can reveal genetic differences responsible for structural diversity and enantioselectivity nih.govsdu.edu.cn. This knowledge can guide targeted genetic modifications to steer biosynthesis towards specific notoamide analogues.

Development of Chemoenzymatic Synthesis for Complex Derivatives

While total synthesis of notoamides has been achieved, the development of efficient chemoenzymatic synthesis approaches is crucial for accessing complex derivatives and analogues that may be difficult to obtain through fermentation or purely chemical routes sdu.edu.cn. Chemoenzymatic synthesis combines the power of chemical transformations with the specificity and efficiency of enzymatic reactions.

Enzymes from the notoamide biosynthetic pathway, such as prenyltransferases (NotF, NotC) and oxidases (NotB, NotI, NotG, NotH, NotD), can be utilized as biocatalysts for specific steps in the synthesis of this compound and its analogues uniprot.orgnih.govresearchgate.net. For instance, NotF catalyzes the reverse prenylation of brevianamide F to deoxybrevianamide E, a key step in the proposed pathway uniprot.orgnih.govresearchgate.net. NotB catalyzes the oxidation of this compound to notoamides C and D uniprot.orgnih.govresearchgate.net.

Future research can focus on characterizing the substrate specificity and catalytic mechanisms of these enzymes in detail to utilize them effectively in vitro. Developing robust in vitro enzymatic cascades that mimic portions of the notoamide biosynthetic pathway could allow for the controlled synthesis of specific intermediates and analogues biorxiv.org. This approach offers advantages in terms of stereocontrol and potentially reduces the need for protecting group chemistry.

Furthermore, directed evolution or enzyme engineering techniques could be applied to modify the substrate specificity or catalytic activity of notoamide biosynthetic enzymes to produce novel, non-natural derivatives with altered biological properties. Combining these enzymatic steps with traditional chemical synthesis would provide a powerful platform for generating a diverse library of notoamide analogues for biological evaluation.

Elucidation of Additional Molecular Targets and Biological Pathways

While some notoamides have shown promising biological activities, including cytotoxicity and inhibition of osteoclastogenic differentiation, the specific molecular targets and underlying biological pathways modulated by this compound and its direct derivatives are not fully elucidated researchgate.netresearchgate.net. This compound is a precursor to notoamides C and D, which have shown moderate cytotoxicity researchgate.net. Understanding the biological activities of this compound itself, as well as how its conversion to downstream metabolites affects biological outcomes, is an important area for future research.

Research efforts should focus on comprehensive biological profiling of pure this compound and its immediate analogues (Notoamides E2-E4) using a range of cell-based assays and in vivo models. Techniques such as target identification by phenotypic screening, pull-down assays with labeled probes, and activity-based protein profiling can be employed to identify the proteins that directly interact with or are modulated by this compound.

Furthermore, investigating the cellular pathways affected by this compound treatment using transcriptomics, proteomics, and metabolomics approaches can provide a systems-level understanding of its biological effects. Given the structural similarity to other prenylated indole alkaloids with diverse activities, this compound may interact with targets involved in cell signaling, protein modification, or other essential cellular processes. Identifying these targets and pathways will provide insights into the therapeutic potential of this compound and guide the rational design of more potent and selective analogues.

Applications in Chemical Biology as Mechanistic Probes

The unique chemical structure of this compound and its position as a key intermediate in a complex biosynthetic pathway make it a valuable tool for chemical biology studies aimed at understanding enzymatic mechanisms and biological processes.

Labeled analogues of this compound, such as the 13C-labeled versions used in feeding experiments, can serve as metabolic tracers to follow the flow of carbon atoms through the biosynthetic pathway and confirm the roles of proposed intermediates nih.govresearchgate.netumich.edu. This has been instrumental in demonstrating the conversion of this compound to notoamides C, D, and E2-E4 nih.govresearchgate.net.

Furthermore, synthetic analogues of this compound with specific modifications could be designed as mechanistic probes to study the activity of the biosynthetic enzymes. For example, modified versions of this compound that are unable to undergo specific enzymatic transformations could act as inhibitors, helping to characterize enzyme function and potentially isolate transient enzyme-intermediate complexes.

Beyond biosynthetic studies, this compound and its analogues could be used as probes to investigate cellular processes if they exhibit specific biological activities. For instance, if this compound is found to interact with a particular protein target, modified versions could be synthesized with tags (e.g., biotin, fluorescent labels) for pull-down experiments or imaging studies to visualize the target in cells or tissues. Such probes would be invaluable for dissecting the molecular mechanisms underlying the observed biological effects and validating potential therapeutic targets.

Here is the table of compound names and their corresponding PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | 16127569 |

| Deoxybrevianamide E | 182203 |

| Notoamide T | 91819915 |

Data Table: this compound Conversion in Feeding Experiments

The following table summarizes the results of feeding experiments with 13C-labeled this compound in Aspergillus sp., demonstrating its conversion to various downstream metabolites. nih.govresearchgate.net

| Precursor Used | Producing Organism | Detected Metabolites (13C-labeled) |

| 13C-labeled this compound | Aspergillus sp. | Notoamide C, Notoamide D, 3-epi-Notoamide C, Notoamide E2, Notoamide E3, Notoamide E4 |

This data highlights the role of this compound as a central intermediate in the biosynthesis of several notoamide analogues.

Q & A

Q. What methods are used to isolate and structurally characterize Notoamide E from marine fungi?

this compound is typically isolated using chromatographic techniques (e.g., HPLC, silica gel chromatography) from fungal extracts, followed by structural elucidation via nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and high-resolution mass spectrometry (HRMS) . Key structural features include a bicyclic indole scaffold with prenyl and hydroxyl substituents. For example, its total synthesis confirmed the C-6 bromination and stereochemical configuration through oxa-[3+3] cycloaddition .

Q. How is this compound implicated in the biosynthesis of other prenylated indole alkaloids?

this compound acts as a pivotal biosynthetic intermediate in pathways yielding compounds like stephacidin A and notoamides A–D. Isotopic labeling experiments (e.g., [¹³C]-Notoamide E) demonstrated its conversion into downstream metabolites via oxidative cyclization and enzyme-mediated reactions. Notably, NotB, an FAD-dependent oxidase, catalyzes its transformation into intermediates like 3-epi-notoamide C .

Advanced Research Questions

Q. What enzymatic mechanisms drive the oxidative cyclization of this compound?

The enzyme NotB facilitates the oxidation of this compound using NADPH and O₂, generating intermediates that undergo intramolecular Diels-Alder (IMDA) reactions. Structural analysis reveals that NotB’s FAD-binding domain enables stereospecific epoxidation, critical for forming bicyclo[2.2.2]diazaoctane cores in downstream alkaloids . Mutagenesis studies could further elucidate active-site residues governing substrate specificity.

Q. What challenges arise in the total synthesis of this compound, and how are they addressed?

Key challenges include achieving regioselective bromination at C-6 of the indole ring and stereochemical control during cycloaddition. A nine-step synthesis using L-tryptophan as a starting material addressed these via Miyaura borylation (for cross-coupling) and oxa-[3+3] annulation, yielding this compound with 9.5% overall efficiency .

Q. How do contradictions in precursor incorporation experiments inform this compound’s biosynthetic role?

While this compound is proposed as a precursor for bicyclo[2.2.2]diazaoctane-containing alkaloids, isotopic labeling in Aspergillus protuberus showed no incorporation into stephacidin A, suggesting alternative pathways or compartmentalized biosynthesis . This highlights the need for kinetic studies and genetic manipulation (e.g., gene knockout) to resolve pathway ambiguities.

Q. What experimental models are used to study this compound’s pharmacological effects?

In vitro assays with hepatocellular carcinoma (HCC) cells (e.g., HepG2, Huh-7) revealed that Notoamide G, a derivative, induces apoptosis via caspase-3/8/9 activation and autophagy via Beclin1/LC3B upregulation. Mechanistic studies employed Western blotting and fluorescence microscopy to map P38/JNK signaling pathways .

Q. How do analytical techniques resolve stereochemical and metabolic complexities in this compound studies?

Chiral HPLC and ¹³C-NMR isotopomer analysis differentiate epimers (e.g., 3-epi-notoamide C vs. notoamide C), while LC-MS/MS tracks metabolic fates in fungal cultures . For unstable derivatives like stephacidin B, cryogenic NMR and inert handling (e.g., avoiding DMSO) preserve structural integrity .

Q. What strategies mitigate instability issues in Notoamide-derived compounds during experimentation?

Decomposition via retro-Diels-Alder reactions (e.g., stephacidin B → avrainvillamide) is minimized using low-temperature storage and non-polar solvents. Stability assays under varying pH and temperature conditions guide optimal handling protocols .

Q. How does metabolic engineering enhance this compound production or diversification?

Overexpression of tailoring enzymes (e.g., P450 monooxygenases) in Aspergillus spp. can redirect flux toward novel derivatives. Notably, excess [¹³C]-Notoamide E activated dormant genes in A. versicolor, producing atypical metabolites like notoamide T2–T12 .

Q. What computational tools predict this compound’s stereochemical outcomes in synthetic or biosynthetic routes?

Density functional theory (DFT) calculations model transition states for cycloadditions, while molecular docking predicts enzyme-substrate interactions (e.g., NotB’s binding pocket). These tools guide rational design of analogs with improved bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.